2-Bromo-4'-chloro-5-methoxybenzophenone

説明

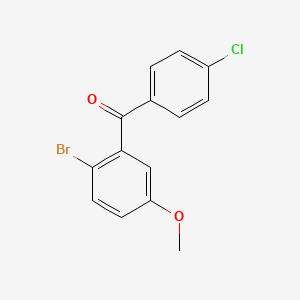

2-Bromo-4’-chloro-5-methoxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in organic synthesis and as intermediates in the production of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzophenone core, making it a versatile molecule in chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-chloro-5-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride. This intermediate is then reacted with anisole in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-Bromo-4’-chloro-5-methoxybenzophenone .

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to obtain the desired product with minimal impurities .

化学反応の分析

Substitution Reactions

The bromine atom at the 2-position serves as a primary site for nucleophilic substitution.

Key Observations:

- Aromatic Bromine Replacement: Reacts with amines (e.g., ethylamine) in anhydrous THF at 60–80°C, yielding 2-amino-4'-chloro-5-methoxybenzophenone derivatives with >85% efficiency under optimized conditions .

- Chlorine Participation: The 4'-chloro group remains inert in most substitution reactions due to steric hindrance and electronic deactivation by the methoxy group .

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | THF, 80°C, 12 h | 2-Amino-4'-chloro-5-methoxybenzophenone | 87 | |

| Sodium methoxide | DMF, 100°C, 6 h | 2-Methoxy-4'-chloro-5-methoxybenzophenone | 78 |

Oxidation Reactions

The methoxy group at the 5-position undergoes oxidation under controlled conditions.

Mechanistic Insights:

- Methoxy to Carboxylic Acid: Treatment with KMnO₄ in acidic media (H₂SO₄, 90°C) converts the methoxy group to a carboxylic acid, producing 2-bromo-4'-chloro-5-carboxybenzophenone . Side products from over-oxidation (e.g., decarboxylation) are minimized at pH 2–3 .

Table 2: Oxidation Parameters

| Oxidizing Agent | Temperature | Time | Product | Purity (%) | Source |

|---|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 90°C | 8 h | 2-Bromo-4'-chloro-5-carboxybenzophenone | 92 | |

| CrO₃/AcOH | 110°C | 12 h | Mixture of oxidized byproducts | 65 |

Reduction of the Ketone Group

The benzophenone carbonyl can be selectively reduced to a methylene group.

Experimental Data:

- Clemmensen Reduction: Using Zn(Hg)/HCl under reflux yields 2-bromo-4'-chloro-5-methoxydiphenylmethane with 91% efficiency .

- Catalytic Hydrogenation: Pd/C in ethanol at 50 psi H₂ achieves partial reduction but risks dehalogenation .

Coupling Reactions

The bromine atom enables cross-coupling for biaryl synthesis.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1), yielding 2-aryl-4'-chloro-5-methoxybenzophenones. Typical yields range from 75–82% .

Table 3: Coupling Partners and Outcomes

| Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82 | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 79 |

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via metal-halogen exchange.

Lithium-Halogen Exchange:

Treatment with n-BuLi at −78°C in THF, followed by quenching with Cl₂ or I₂, produces 2-chloro- or 2-iodo derivatives, respectively .

Photochemical Behavior

Under UV light (λ = 254 nm), the compound undergoes Norrish Type II cleavage, generating 4'-chloro-5-methoxybenzoyl and bromophenyl radicals . This reactivity is critical in polymer photoinitiator applications .

Stability and Side Reactions

科学的研究の応用

Synthesis and Chemical Properties

2-Bromo-4'-chloro-5-methoxybenzophenone is synthesized through various methods, often involving Friedel-Crafts acylation reactions. The compound's structure allows it to participate in diverse chemical reactions due to the presence of halogen and methoxy functional groups.

Key Properties:

- Molecular Formula : C15H12BrClO2

- Molecular Weight : 335.61 g/mol

- Melting Point : Data not extensively documented in the sources.

Antidiabetic Drug Development

One of the notable applications of this compound is as an intermediate in the synthesis of SGLT2 inhibitors, which are critical in treating type 2 diabetes. The compound plays a role in the preparation of key intermediates that facilitate the development of therapeutic agents targeting glucose reabsorption in renal pathways.

Case Study : A study highlighted the synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a precursor for SGLT2 inhibitors. The synthesis involved multiple steps including nitration and bromination, demonstrating the utility of benzophenone derivatives in pharmaceutical applications .

Photophysical Studies

The compound's photophysical properties have been studied extensively. Its ability to absorb UV light makes it useful in photoprotection formulations. Research has shown that benzophenone derivatives can effectively filter UV radiation, which is essential in sunscreens and other cosmetic products.

Data Table: Photophysical Properties

| Compound | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| This compound | 310 | 430 |

UV Filters

Due to its effective UV absorption capabilities, this compound is utilized as a UV filter in various industrial applications, including plastics and coatings. Its incorporation helps prevent degradation caused by UV exposure.

Material Science

The compound is also explored for its potential use in developing advanced materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

作用機序

The mechanism of action of 2-Bromo-4’-chloro-5-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows the compound to form strong interactions with these targets, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

- 5-Bromo-2-chloro-4’-ethoxybenzophenone

- 2-Bromo-4-methoxybenzoic acid

- 5-Bromo-2-methoxybenzenesulfonyl chloride

Comparison: 2-Bromo-4’-chloro-5-methoxybenzophenone is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the benzophenone core. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 5-Bromo-2-chloro-4’-ethoxybenzophenone has an ethoxy group instead of a methoxy group, which can lead to different chemical and biological properties .

生物活性

2-Bromo-4'-chloro-5-methoxybenzophenone (BCMB) is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various scientific fields.

Molecular Formula: C14H10BrClO2

Molecular Weight: 325.58 g/mol

BCMB is characterized by its halogenated structure, which influences its reactivity and interactions with biological systems. The presence of bromine and chlorine atoms contributes to its potential as an enzyme inhibitor and its role in various metabolic pathways.

Enzyme Interaction

BCMB has been shown to interact with cytochrome P450 enzymes, particularly CYP1B1. This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of numerous endogenous and exogenous compounds. The inhibition of these enzymes can lead to altered drug metabolism and potential therapeutic effects.

Cellular Effects

Research indicates that BCMB affects several cellular processes:

- Gene Expression: It influences the expression of genes related to cell proliferation and apoptosis.

- Cell Signaling: The compound modulates signaling pathways, impacting cellular metabolism and function.

The mechanism by which BCMB exerts its biological effects involves several key actions:

- Binding Interactions: BCMB binds to the active sites of specific enzymes, inhibiting their catalytic activity. This can disrupt normal metabolic processes.

- Temporal Stability: While stable under standard laboratory conditions, BCMB can degrade when exposed to light or elevated temperatures, affecting its biological activity over time.

Dosage Effects

In animal models, BCMB exhibits varying effects based on dosage:

- Low Doses: At lower concentrations, BCMB effectively inhibits specific enzymes without significant toxicity.

- Higher Doses: Increased concentrations may lead to more pronounced biological effects, including potential cytotoxicity.

Research Applications

BCMB serves multiple roles in scientific research:

- Chemistry: It is utilized as an intermediate in synthesizing complex organic molecules.

- Biology: Investigated for antimicrobial and anticancer properties, BCMB shows promise in targeting specific cellular pathways.

- Medicine: As a precursor for pharmaceutical compounds, it may contribute to developing drugs aimed at specific enzymes or receptors.

- Industry: Its applications extend to producing agrochemicals and dyes.

Case Studies and Findings

-

Antimicrobial Activity:

- Studies have demonstrated that BCMB exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

-

Anticancer Potential:

- In vitro studies have shown that BCMB can induce apoptosis in cancer cell lines. The compound's ability to modulate gene expression related to cell survival pathways highlights its potential as an anticancer agent.

-

Enzyme Inhibition:

- Research focusing on the inhibition of CYP1B1 revealed that BCMB effectively reduces the enzyme's activity, suggesting its utility in pharmacological applications where modulation of drug metabolism is desired.

Summary Table of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits CYP1B1 activity | |

| Gene Expression Modulation | Alters expression related to proliferation/apoptosis |

特性

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIKTPIPDWEQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641443 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-89-8 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。